
1-Bromo-3-chloro-5-(2-methylpropoxy)benzene
Vue d'ensemble
Description
“1-Bromo-3-chloro-5-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C10H12BrClO and a molecular weight of 263.56 . It is a type of mixed aryl halide, which consists of bromine and chlorine as substituents on a benzene ring .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-chloro-5-(2-methylpropoxy)benzene” consists of a benzene ring with bromine, chlorine, and a 2-methylpropoxy group as substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Bromo-3-chloro-5-(2-methylpropoxy)benzene” are not detailed in the retrieved sources, bromochlorobenzenes are known to undergo bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C, and this process is strongly accelerated by electron-withdrawing substituents .
Physical And Chemical Properties Analysis
The predicted boiling point of “1-Bromo-3-chloro-5-(2-methylpropoxy)benzene” is 282.0±20.0 °C, and its predicted density is 1.376±0.06 g/cm3 .
Applications De Recherche Scientifique
Halogenation in Organic Synthesis
1-Bromo-3-chloro-5-(2-methylpropoxy)benzene can be used in halogenation reactions. Bovonsombat and Mcnelis (1993) demonstrated the use of similar halogenated compounds in ring halogenations of polyalkylbenzenes, which is a key process in organic synthesis (Bovonsombat & Mcnelis, 1993).
Synthesis of Non-Peptide Small Molecular Antagonists
The compound has applications in the synthesis of non-peptide small molecular antagonists, as described by H. Bi (2015). Such compounds are important in pharmaceutical research for their potential biological activity (Bi, 2015).
Antimicrobial Agent Synthesis
K. Liaras et al. (2011) reported the synthesis of compounds with similar structures for antimicrobial applications. These compounds showed potent activity against various microorganisms, suggesting the potential use of 1-Bromo-3-chloro-5-(2-methylpropoxy)benzene in creating effective antimicrobial agents (Liaras et al., 2011).
Alkylation of Benzene
Albar, Khalaf, and Bahaffi (1997) explored the alkylation of benzene using similar compounds. Their research is relevant for the development of more efficient methods in organic synthesis, especially in the petrochemical industry (Albar et al., 1997).
Synthesis of Isoindoles
Minami Kuroda and K. Kobayashi (2015) conducted research on the synthesis of isoindoles, a class of heterocyclic compounds, using halogenated benzene derivatives. This highlights another potential application area in medicinal chemistry (Kuroda & Kobayashi, 2015).
Propriétés
IUPAC Name |
1-bromo-3-chloro-5-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXRFRSUMWTQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-5-(2-methylpropoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




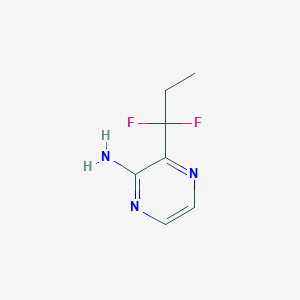

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412715.png)
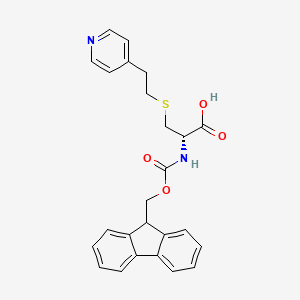
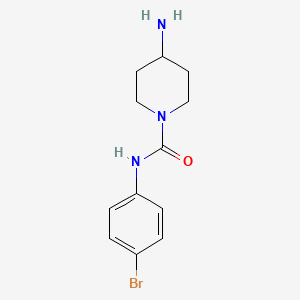


![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1412723.png)
![4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412725.png)
![4-[6-(4-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412726.png)
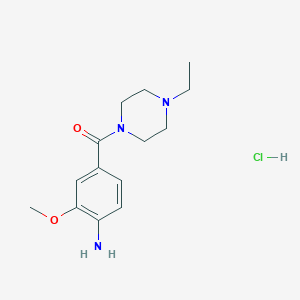
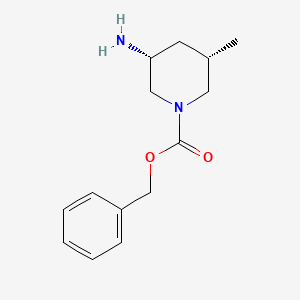
![N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1412735.png)